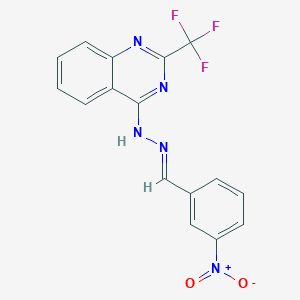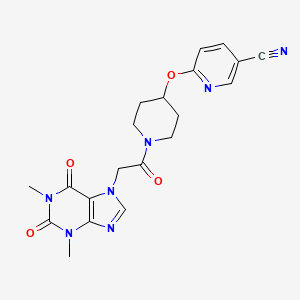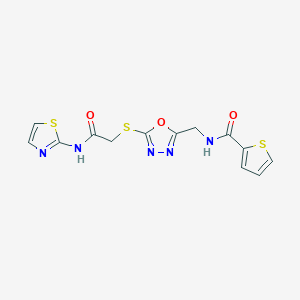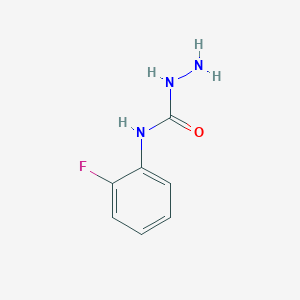
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide (2C-F-DMPPA) is a novel cyano-containing compound that has recently been studied for its potential applications in a variety of scientific and medical research fields. Its synthesis is relatively straightforward and the compound has several advantages in terms of its biochemical and physiological effects.
Applications De Recherche Scientifique
Photolysis in Aqueous Systems
- Photodegradation Study: The aryloxyphenoxy propionic herbicide cyhalofop-butyl, a related compound, undergoes rapid degradation under UV irradiation in water. This highlights its photostability and the potential for environmental degradation processes (Pinna & Pusino, 2011).
Antibacterial Activities
- Antibacterial Applications: Derivatives of the compound have shown potential in antibacterial activities. This suggests a possible application in developing new antibacterial agents (El‐Ziaty & Shiba, 2007).
Photophysical Studies
- Fluorescence Properties: Studies on related diarylethenes have explored their absorption and fluorescence properties, indicating potential uses in materials science, especially in developing photophysical materials (Singh & Kanvah, 2001).
Pharma Market Insights
- Serotonin Receptor Antagonists: Related compounds are known as serotonin 5HT2A receptor antagonists, used in treating various psychological disorders, suggesting potential pharmaceutical applications (Habernickel, 2002).
Androgen Receptor Modulation
- Hormonal Male Contraception: Derivatives like (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide have been studied for their potential in hormonal male contraception (Jones et al., 2009).
Fungicide Development
- Isomer Studies: Investigation of isomers such as flumorph, a related compound, shows potential in fungicide development (Chai & Liu, 2011).
Herbicidal Activity
- Herbicide Synthesis: N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a similar compound, has been synthesized and found effective as a herbicide, suggesting potential agricultural uses (Liu et al., 2008).
Quantum Chemical Studies
- Anti-Prostatic Carcinoma Drug: Quantum chemical studies of bicalutamide, a similar compound, show potential in treating prostate cancer, indicating pharmaceutical applications (Otuokere & Amaku, 2015).
Anti-Cancer Activity
- Anti-Breast Cancer Agents: Novel quinoline derivatives related to the compound have shown significant activity against breast cancer cells, suggesting potential in cancer treatment (Ghorab & Alsaid, 2015).
Mechanofluorochromic Properties
- Optical Properties: The study of 3-aryl-2-cyano acrylamide derivatives, including similar compounds, reveals unique optical properties useful in material sciences (Song et al., 2015).
Anticancer Agents Synthesis
- Synthesis of Anticancer Compounds: The synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, similar in structure, indicates potential in developing anticancer agents (Yamali et al., 2017).
Electrochemical Oxidation Studies
- Photoluminescent Material Development: Electrochemical oxidation studies of 2-amino-3-cyano-4-phenylthiophene, a related compound, propose a new class of photoluminescent materials (Ekinci et al., 2000).
Blue Phosphorescence Studies
- Cyclometalated Iridium Complexes: Research on cyclometalated iridium complexes with cyano and isocyanide ligands, related to the compound, exhibit strong blue photoluminescence, suggesting applications in lighting and display technologies (Dedeian et al., 2007).
Propriétés
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-8,10,13H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSNCSQEIGBRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)





![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)